molecular formula C15H16N2O8 B4919514 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid CAS No. 5224-14-6

3,5-bis[(3-carboxypropanoyl)amino]benzoic acid

Cat. No.: B4919514
CAS No.: 5224-14-6
M. Wt: 352.30 g/mol
InChI Key: WZAXTYUTZBIWNX-UHFFFAOYSA-N
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Description

3,5-bis[(3-carboxypropanoyl)amino]benzoic acid is a benzoic acid derivative identified as a potent and selective small-molecule inhibitor of the Interleukin-15 receptor alpha (IL-15Rα) . This compound is designed for research focused on modulating the IL-15 signaling pathway, which is a critical target in immunology and inflammatory disease research. Chronic overproduction of IL-15 contributes to the pathogenesis of various autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, multiple sclerosis, and T-cell leukemias . The mechanism of action of this inhibitor involves selectively blocking the high-affinity IL-15Rα subunit. By targeting IL-15Rα, it disrupts the formation of the functional receptor complex, thereby reducing IL-15 activity. In vitro functional assays have demonstrated that this compound and related structures efficiently reduce IL-15-dependent peripheral blood mononuclear cell (PBMCs) proliferation and suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 . Its structure features multiple carboxylic acid groups, which are believed to be critical for its interaction with the basic residues in the targeted region of the IL-15Rα . This product is presented For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(3-carboxypropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O8/c18-11(1-3-13(20)21)16-9-5-8(15(24)25)6-10(7-9)17-12(19)2-4-14(22)23/h5-7H,1-4H2,(H,16,18)(H,17,19)(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAXTYUTZBIWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)CCC(=O)O)NC(=O)CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385425
Record name STK295741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5224-14-6
Record name STK295741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for the Chemical Compound

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: a functionalized benzoic acid with two amino groups and a reactive form of succinic acid.

3,5-Diaminobenzoic acid (DABA) is a crucial intermediate, providing the central phenyl ring with strategically placed amino groups for subsequent reactions. The most common synthetic route to DABA starts with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. This dinitro compound is then subjected to a reduction process to convert the two nitro groups into amino groups.

Several reduction methods are available, including the use of iron powder in an acidic medium or catalytic hydrogenation. Catalytic hydrogenation is often preferred due to its cleaner reaction profile and high yields. This method typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction is carried out in a suitable solvent, like methanol (B129727) or ethanol (B145695), under hydrogen pressure. Optimal conditions for this reduction can lead to yields exceeding 95%.

Table 1: Comparison of Catalytic Hydrogenation Conditions for 3,5-Dinitrobenzoic Acid Reduction

CatalystSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Source
Pd/CWater702Not specified95.7
Ni-Al Raney NickelMethanol2021096
Ni-Al Raney NickelEthanol1503397

To facilitate the acylation of 3,5-diaminobenzoic acid, a more reactive derivative of succinic acid is typically used. Succinic anhydride (B1165640) is a common choice as it is a highly electrophilic reagent. It can be prepared by the dehydration of succinic acid. This is often achieved by refluxing succinic acid with a dehydrating agent such as acetyl chloride or acetic anhydride. The resulting cyclic anhydride is more susceptible to nucleophilic attack by the amino groups of DABA compared to succinic acid itself.

Amide Bond Formation Techniques

The core of the synthesis is the creation of two amide linkages. This involves reacting the two amino groups of 3,5-diaminobenzoic acid with the succinic acid derivative. Various techniques can be employed for this crucial transformation.

Direct condensation involves reacting 3,5-diaminobenzoic acid directly with succinic anhydride. This method is straightforward but may require elevated temperatures to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amino groups on one of the carbonyl carbons of the succinic anhydride ring, leading to its opening and the formation of an amide bond and a terminal carboxylic acid. This process is repeated for the second amino group.

To achieve amide bond formation under milder conditions, the carboxylic acid groups of succinic acid can be "activated." One common method is the conversion of succinic acid to succinyl chloride, typically using reagents like thionyl chloride or phosphorus pentachloride. The resulting di-acid chloride is highly reactive and will readily react with 3,5-diaminobenzoic acid, often in the presence of a base to neutralize the HCl byproduct.

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under mild conditions with high yields. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. For the synthesis of 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid, this would involve mixing 3,5-diaminobenzoic acid and succinic acid (or its anhydride) in the presence of a coupling reagent and a suitable base.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). The efficiency of these reactions is often enhanced by the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt). Other powerful coupling reagents include uronium/aminium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for promoting fast and efficient couplings with minimal side reactions.

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent AbbreviationFull Chemical NameClass
DCCDicyclohexylcarbodiimideCarbodiimide
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimide
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/Aminium Salt
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/Aminium Salt
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium Salt

Chemo- and Regioselectivity in Acylation Reactions

The synthesis of this compound involves the reaction of 3,5-diaminobenzoic acid with two equivalents of succinic anhydride. This transformation is an acylation reaction, where control of selectivity is paramount to achieving a high yield of the desired product.

Chemoselectivity : The reaction demonstrates high chemoselectivity. The nucleophilic amino groups (-NH₂) of 3,5-diaminobenzoic acid are significantly more reactive towards the electrophilic carbonyl carbons of succinic anhydride than the carboxylic acid group (-COOH) on the same starting molecule. orgoreview.comresearchgate.net This inherent difference in nucleophilicity ensures that the acylation occurs exclusively at the amine positions, leaving the benzoic acid moiety intact. Under typical reaction conditions, the amine acts as the nucleophile, attacking the anhydride in a classic nucleophilic acyl substitution, while the carboxylic acid group remains unreactive. fiveable.me

Regioselectivity : 3,5-diaminobenzoic acid is a symmetrical molecule, with the two amino groups being chemically equivalent. Therefore, the primary regioselective challenge is not distinguishing between the two amines, but rather controlling the extent of acylation to favor the desired di-acylated product over the mono-acylated intermediate or unreacted starting material. This is typically managed by controlling the stoichiometry of the reactants. Using a molar ratio of at least two equivalents of succinic anhydride for every one equivalent of 3,5-diaminobenzoic acid drives the reaction towards completion, ensuring both amino groups are acylated.

Table 1: Influence of Reactant Stoichiometry on Product Distribution Hypothetical data for illustrative purposes.

Reaction Mechanism Studies of Functional Group Transformation

The formation of this compound proceeds via a well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.com The reaction occurs in two successive stages, one for each amino group.

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of one of the amino groups of 3,5-diaminobenzoic acid attacking one of the electrophilic carbonyl carbons of a succinic anhydride molecule. quora.com

Tetrahedral Intermediate Formation : This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. fiveable.meyoutube.com

Ring-Opening Elimination : The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, leading to the cleavage of the C-O bond within the anhydride ring. This step opens the anhydride ring and results in the formation of a carboxylate anion. The former amine nitrogen is now part of an amide linkage.

Proton Transfer : A proton transfer step neutralizes the carboxylate and the positively charged nitrogen, yielding the mono-acylated intermediate, 3-amino-5-[(3-carboxypropanoyl)amino]benzoic acid.

Second Acylation : The process is repeated with the second, still-reactive amino group attacking a second molecule of succinic anhydride, proceeding through the same mechanistic steps to yield the final di-substituted product, this compound.

This addition-elimination pathway is characteristic of reactions between amines and acid anhydrides. masterorganicchemistry.com

Development of Sustainable and Green Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for amide synthesis. mdpi.com For the synthesis of this compound and similar compounds, this involves optimizing reaction conditions to reduce waste, energy consumption, and the use of hazardous materials. nih.govresearchgate.net

Solvent Selection : Traditional syntheses may use polar aprotic solvents. Green alternatives focus on using water, which is non-toxic and environmentally safe, or even performing the reaction under solvent-free conditions. orientjchem.orgnih.gov The reaction of amines with anhydrides can often be carried out effectively in an aqueous medium. researchgate.net

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. asianpubs.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov This technique has been successfully applied to various amidation reactions. rsc.org

Atom Economy : The reaction between a diamine and a cyclic anhydride is inherently atom-economical. In this specific synthesis, all atoms from the reactants (3,5-diaminobenzoic acid and two molecules of succinic anhydride) are incorporated into the final product, with no byproducts generated. This high level of atom economy is a key advantage of this synthetic route.

Table 2: Comparison of Conventional vs. Green Synthetic Protocols

Scalability Considerations for Research-Scale Production

Translating a laboratory synthesis from a milligram to a multi-gram research scale introduces several practical challenges that must be addressed to ensure safety, consistency, and purity. researchgate.net

Heat Management : Acylation reactions are often exothermic. On a small scale, this heat dissipates easily, but on a larger scale, efficient heat management is critical. acs.org Uncontrolled temperature increases can lead to side reactions or degradation of the product. Using a jacketed reactor or a controlled rate of addition of the anhydride can help manage the exotherm.

Mixing : Ensuring homogeneous mixing of reactants is more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in incomplete reactions and the formation of impurities. Efficient overhead mechanical stirring is typically required.

Purification : While small-scale synthesis may rely on column chromatography for purification, this method is often impractical for larger quantities. For this compound, its three carboxylic acid groups allow for pH-dependent solubility. Purification can be effectively achieved by precipitation. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble salt, filtered to remove insoluble impurities, and then re-precipitated by acidifying the solution with an acid like HCl. This crystallization or precipitation method is highly scalable. mdpi.com

Product Isolation and Drying : Handling larger volumes of solids and solvents requires appropriate equipment. Large Buchner funnels or filter presses are needed for filtration, and efficient drying methods, such as vacuum ovens, are necessary to remove residual solvents from the final product.

Careful planning and process control are essential for a successful and safe scale-up of the synthesis from the benchtop to larger research-scale quantities. takarabio.com

Derivatization and Structural Analog Development

Chemical Functionalization at Carboxylic Acid Moieties

The presence of three carboxylic acid groups on 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid makes these sites prime targets for chemical modification. These acidic functional groups can readily undergo a variety of reactions to form esters, amides, salts, and co-crystals, thereby altering the molecule's solubility, reactivity, and supramolecular assembly properties.

Esterification and Amidation Reactions

The carboxylic acid groups can be converted into esters through reactions with various alcohols under acidic conditions, a process known as Fischer esterification. youtube.com This reaction is typically catalyzed by a strong acid like sulfuric acid and involves the removal of water to drive the equilibrium towards the ester product. libretexts.orgresearchgate.net For a molecule like this compound, selective esterification could potentially be achieved by controlling the stoichiometry of the alcohol or by using protecting group strategies. For instance, reacting the compound with an excess of an alcohol such as ethanol (B145695) in the presence of an acid catalyst would likely lead to the formation of the tri-ester derivative. Patents describing the esterification of benzoic acid often utilize catalysts like tin(II) compounds or titanium catalysts to facilitate the reaction with a range of alcohols. google.com

Salt Formation and Co-crystallization Studies

The acidic nature of the three carboxyl groups makes this compound an excellent candidate for forming salts and co-crystals. The reaction with bases will deprotonate the carboxylic acids, forming carboxylate salts.

This molecule is particularly well-suited for use as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netuq.edu.au In this context, the deprotonated carboxylate groups can coordinate to metal ions (e.g., Zn²⁺, Cd²⁺, Ni²⁺), forming extended, often porous, three-dimensional structures. nih.govrsc.org The flexibility of the (3-carboxypropanoyl)amino side chains, combined with the multiple coordination sites, allows for the formation of diverse network topologies. uq.edu.auresearchgate.net The resulting MOFs or coordination polymers can exhibit interesting properties for applications in gas storage, catalysis, and sensing. researchgate.netmdpi.com The specific structure of the resulting framework depends on the chosen metal ion, the coordination geometry, and the reaction conditions such as solvent and temperature. nih.govrsc.org

Modifications of the Benzoic Acid Core

The central phenyl ring serves as a scaffold that can be further functionalized to tune the electronic and steric properties of the molecule.

Ring Substitution Strategies

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.comyoutube.com The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents. The two amide groups (-NHCOR) are activating and ortho-, para-directing, while the carboxylic acid group (-COOH) is deactivating and meta-directing.

The directing effects of the substituents are summarized in the table below:

Substituent GroupPosition on RingActivating/DeactivatingDirecting Effect
-NHCO(CH₂)₂COOH3ActivatingOrtho, Para
-NHCO(CH₂)₂COOH5ActivatingOrtho, Para
-COOH1DeactivatingMeta

The powerful ortho-, para-directing influence of the two amide groups at positions 3 and 5 would direct incoming electrophiles to the 2, 4, and 6 positions of the ring. The carboxylic acid group directs to the 5 and 3 positions, reinforcing the directing effect of the amide groups. Therefore, electrophilic substitution is strongly favored at the C2, C4, and C6 positions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 2-nitro, 4-nitro, and 6-nitro derivatives. lumenlearning.commasterorganicchemistry.com Steric hindrance might influence the relative yields of these isomers.

Manipulation of Aromaticity and Conjugation

Altering the core aromatic system is a more profound modification. This could involve replacing the central benzene (B151609) ring with other aromatic systems, such as naphthalene, or heteroaromatic rings like pyridine (B92270). Such changes would significantly alter the electronic properties, geometry, and conjugation of the molecule. For instance, replacing the benzene core with a pyridine ring would introduce a basic nitrogen atom, making the compound's properties pH-dependent and altering its ability to coordinate with metals. wikipedia.org While specific studies on such modifications for this compound are not documented, this strategy is a common approach in medicinal chemistry and materials science to fine-tune molecular properties. sci-hub.seresearchgate.net

Diversification at Amide Linkages

The amide linkages provide another avenue for structural variation. The parent molecule is synthesized from 3,5-diaminobenzoic acid (DABA) and succinic anhydride (B1165640). By substituting succinic anhydride with other acylating agents, a diverse library of structural analogs can be generated. nbinno.com

For example, using different dicarboxylic acid anhydrides (e.g., glutaric anhydride, maleic anhydride) or the corresponding diacyl chlorides would result in analogs with longer, shorter, or more rigid side chains. This would directly impact the molecule's conformation and its potential as a linker in coordination chemistry. rawdatalibrary.net Furthermore, reacting DABA with monocarboxylic acyl chlorides or anhydrides would yield analogs with different terminal groups. This approach is exemplified by the synthesis of hyperbranched polyamides, where DABA acts as an AB₂ monomer, reacting with itself or other monomers to form complex polymer structures. vot.pl This highlights the utility of DABA as a versatile precursor for creating a wide range of derivatives with varied functionalities at the amide positions. nbinno.com

Variational Acylating Agents

The amino groups of DABA are readily acylated to form amide linkages. This reaction is fundamental to creating derivatives like this compound. By varying the acylating agent, a library of compounds with different side chains can be synthesized, thereby tuning the molecule's physical and chemical properties.

The reaction of silylated DABA with acyl chlorides, such as 3-acetoxybenzoyl chloride, demonstrates a method for the selective and nearly quantitative acylation of both amino groups. researchgate.net This approach can be generalized to a range of acylating agents, including acid chlorides and anhydrides, to introduce different functionalities. For example, using succinic anhydride yields the target compound with terminal carboxylic acid groups, enhancing hydrophilicity and providing further reaction sites. In contrast, using a long-chain fatty acid chloride would impart lipophilicity.

Table 1. Examples of Variational Acylation on 3,5-Diaminobenzoic Acid (DABA)
Acylating AgentResulting Derivative StructurePotential Property Modification
Succinic AnhydrideThis compoundIncreases hydrophilicity; adds reactive carboxyl groups
Acetic Anhydride3,5-diacetamidobenzoic acidIncreases stability; neutral amide functionality
Benzoyl Chloride3,5-dibenzamidobenzoic acidIntroduces aromatic character; potential for π-stacking
3-Acetoxybenzoyl chloride3,5-bis(3-acetoxybenzamido)benzoic acid researchgate.netIntroduces ester groups for potential hydrolysis

Incorporation of Heterocyclic Moieties

The amino groups of DABA can also serve as nucleophiles in cyclization reactions to form various heterocyclic structures. The incorporation of heterocyclic moieties is a common strategy in medicinal chemistry and materials science to introduce specific functionalities and influence molecular conformation. nih.gov Azo dye derivatives, for instance, have been shown to have tunable biological and pharmacological properties when heterocyclic scaffolds are introduced. nih.gov

While specific examples starting from this compound are not documented, the general reactivity of the precursor DABA can be considered. For example, condensation reactions with dicarbonyl compounds could lead to the formation of five- or six-membered rings. Similarly, reactions used in the synthesis of polyimides demonstrate the ability of the diamino structure to form five-membered imide rings with dianhydrides. researchgate.net

Table 2. Potential Heterocyclic Moieties from DABA Derivatization
Reactant(s)Potential Heterocyclic MoietyReaction Type
Dianhydride (e.g., Pyromellitic dianhydride)ImideCondensation/Cyclization researchgate.net
α-haloketoneImidazole (after further steps)Hantzsch-type synthesis
Dialdehyde / DiketoneDiazocine / DiazepineCondensation
Carbon disulfideBenzobisthiazole (requires further reaction)Cyclocondensation

Development of Polymeric and Oligomeric Conjugates

The AB2 structure of 3,5-diaminobenzoic acid makes it an ideal monomer for the synthesis of hyperbranched polymers and dendrimers. vot.pl These highly branched macromolecules exhibit unique properties such as high solubility, low viscosity, and a large number of terminal functional groups compared to their linear analogs.

Low-temperature polycondensation of DABA has been used to create oligomeric hyperbranched polyamides. vot.pl This process involves activating the carboxylic acid group to react with the amino groups of other monomers, leading to a branched structure. DABA has also been used as a comonomer in the synthesis of copolyimides to introduce pendant carboxylic acid groups along the polymer chain. researchgate.net These groups can alter the polymer's properties, such as gas permeability, and provide sites for crosslinking or further functionalization. researchgate.netresearchgate.net The synthesis of graft monomers from DABA and methoxypolyethylene glycols (MPEG) has also been reported for preparing porous polyimide microspheres. researchgate.net

Table 3. Polymeric and Oligomeric Conjugates Based on DABA
Polymer/Oligomer TypeKey MonomersResulting ArchitectureReference
Hyperbranched Polyamide3,5-Diaminobenzoic acid (DABA)Oligomeric, highly branched vot.pl
CopolyimideDABA and 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)Linear copolymer with pendant -COOH groups researchgate.net
Hyperbranched Star Polymer3,5-bis(3-acetoxybenzamido)benzoic acid and a "star center"Hyperbranched, star-shaped researchgate.net
Polyimide/Graphene CompositeDABA, 4,4'-diaminodiphenyl ether, diphthalic anhydride, and amino-modified grapheneComposite matrix researchgate.net

Exploration of Hybrid Molecular Architectures

Hybrid molecular architectures involve combining the DABA scaffold with other distinct chemical entities, such as inorganic materials or different organic pharmacophores, to create materials with novel properties. This approach leverages the functionality of the DABA core to link different components together.

An example of this is the fabrication of hybrid polyimide-SiO₂–TiO₂ nanocomposites. researchgate.net In this system, polyimides synthesized using DABA as a comonomer provide carboxylic acid functional groups that enhance compatibility and interfacial interactions with the inorganic silica (B1680970) and titania phases. researchgate.net Another approach involves creating hybrid molecules by linking DABA-derived structures to other complex organic molecules. For instance, research on multi-target-directed ligands has explored linking substituted benzoic acids to scaffolds like cyclopentaquinoline to develop new therapeutic candidates. nih.gov These examples highlight the role of the benzoic acid core in bridging disparate molecular components to form integrated hybrid systems.

Structure-Property Relationship Studies in Derivatized Forms

Modifying the structure of DABA through derivatization has a profound impact on the resulting molecule's properties, including its reactivity, self-assembly behavior, and electronic characteristics.

Reactivity and Electronic Properties: The absorption and fluorescence spectra of DABA are sensitive to solvent polarity, indicating the presence of intramolecular charge transfer (ICT). researchgate.net A bathochromic (red) shift is observed in the fluorescence spectra when moving from non-polar to polar solvents, and the molecule's dipole moment is higher in the excited state than in the ground state. researchgate.net This suggests that the electronic properties and, consequently, the reactivity of DABA derivatives can be tuned by the chemical environment and by the addition of electron-donating or electron-withdrawing groups.

Self-Assembly: The presence of amide and carboxylic acid groups, as found in this compound, provides multiple sites for hydrogen bonding, a key driver for self-assembly. Research on related aromatic amides demonstrates their ability to form ordered structures, such as columnar phases, through a combination of hydrogen bonding and π-π stacking interactions. researchgate.net The specific arrangement and nature of the acyl side chains would significantly influence the geometry and stability of the resulting supramolecular assemblies.

Polymer Properties: In polymeric systems, the incorporation of DABA as a comonomer directly influences the material's bulk properties. In copolyimides, the concentration of DABA-derived carboxylic acid groups affects gas permeation and separation characteristics. researchgate.net For hyperbranched polyamides derived from DABA, the degree of branching is a critical parameter that controls properties like solubility and solution viscosity. vot.pl

Table 4. Structure-Property Relationships in DABA Derivatives
Structural Feature/ModificationObserved PropertyReference
Presence of amino and carboxyl groupsIntramolecular Charge Transfer (ICT) properties researchgate.net
Incorporation of amide functionalitiesPotential for self-assembly via hydrogen bonding researchgate.net
Use as a comonomer in polyimidesAlters gas permeation properties researchgate.net
Polymerization into hyperbranched structuresHigh solubility and low viscosity compared to linear analogs vot.pl

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid, a combination of ¹H, ¹³C, and 2D NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons of the central benzoic acid ring and the aliphatic protons of the two succinyl groups. The aromatic region would likely show signals for the protons at the C2, C4, and C6 positions of the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons would confirm the 1,3,5-substitution pattern. The aliphatic protons of the methylene (B1212753) (-CH₂-) groups in the succinyl chains would appear as multiplets, and their integration would correspond to the number of protons. The amide (N-H) protons would likely appear as a broad singlet, and the carboxylic acid (O-H) protons would also present as broad singlets, the positions of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This includes the carboxyl carbons, the carbonyl carbons of the amide groups, the aromatic carbons, and the aliphatic methylene carbons. The chemical shifts of these carbons would provide critical information about their electronic environment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign the aliphatic spin systems of the succinyl moieties. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H 7.5 - 8.5 110 - 140
Amide N-H 9.0 - 10.0 -
Carboxylic Acid O-H 10.0 - 13.0 -
Aliphatic -CH₂- 2.5 - 3.0 30 - 40
Amide C=O - 170 - 175

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups, often overlapping with C-H stretching vibrations. The C=O stretching of the carboxylic acids would appear as a strong band around 1700-1720 cm⁻¹. The amide functional groups would give rise to characteristic bands: the N-H stretch around 3300 cm⁻¹, the amide I band (C=O stretch) around 1650-1680 cm⁻¹, and the amide II band (N-H bend) around 1550 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra, which would aid in confirming the structure of the central benzene ring. The symmetric stretching of the carboxylate groups, if the compound is deprotonated, would also be readily observable.

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch 1700 - 1720
Amide N-H Stretch ~3300
Amide C=O Stretch (Amide I) 1650 - 1680
Amide N-H Bend (Amide II) ~1550

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or DMSO, would be expected to show absorption bands corresponding to π → π* transitions associated with the aromatic ring and the carbonyl groups. The presence of the amino and carboxyl substituents on the benzene ring would influence the position and intensity of these absorption maxima (λmax). The molar absorptivity (ε) at each λmax would also be determined, providing quantitative information about the light-absorbing properties of the compound.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound.

Electrospray Ionization (ESI-MS): ESI-MS would be an ideal technique for this compound due to its polar nature and the presence of ionizable carboxylic acid groups. In negative ion mode, the spectrum would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻, as well as potentially [M-2H]²⁻ and [M-3H]³⁻ ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula (C₁₅H₁₄N₂O₉).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern. The fragmentation of the [M-H]⁻ ion would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the amide bonds, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. If suitable single crystals of this compound can be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amide groups, which are expected to be extensive.

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed for purity analysis. A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector set at one of the absorption maxima of the compound would be used for detection. The retention time would be a characteristic property of the compound under the specific chromatographic conditions, and the peak area would be used to quantify its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide a powerful analytical tool. LC-MS would allow for the separation of the target compound from any impurities, with simultaneous confirmation of the molecular weight of each component.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and convenient method for monitoring the progress of the synthesis reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation, and the spots would be visualized under UV light.

Electrochemical Characterization Methods for Redox Behavior

Electrochemical methods can be used to investigate the redox properties of the compound.

Cyclic Voltammetry (CV): Cyclic voltammetry would be employed to determine if this compound undergoes oxidation or reduction processes within the electrochemical window of the chosen solvent and electrolyte system. The presence of the electron-withdrawing carboxylic acid and amide groups on the aromatic ring would influence its electrochemical behavior. The cyclic voltammogram would reveal the potentials at which any redox events occur.

Tafel Analysis: If the compound is found to be electroactive and is studied in the context of a specific electrochemical process (e.g., as a corrosion inhibitor or in an electrocatalytic system), Tafel analysis could be performed to obtain kinetic parameters such as the exchange current density and Tafel slopes.

Applications in Materials Science and Engineering

Self-Assembled Systems and Supramolecular Materials

No publications were identified that investigate the self-assembly or supramolecular properties of 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid.

There is no research available on the use of this compound in the design and fabrication of hierarchical nanostructures.

No studies were found that investigate the non-covalent interactions in assemblies of this compound.

The formation of soft materials or hydrogels from this compound has not been reported in the scientific literature.

Information Not Available for "this compound" in Requested Applications

Following a comprehensive search of publicly available scientific literature, no specific research findings or data could be located for the chemical compound This compound within the requested application areas. The instructions to focus solely on this compound for the specified topics cannot be fulfilled, as there is no published research detailing its use in the following contexts:

Surface Functionalization and Coating Applications

While extensive research exists on various other benzoic acid derivatives for these applications, the user's strict requirement to exclusively discuss "this compound" prevents the inclusion of information on related compounds. An article that is scientifically accurate and thorough cannot be generated without underlying research data.

Therefore, the content for the requested sections cannot be provided at this time.

Theoretical and Computational Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable for understanding the conformational landscape and dynamic behavior of molecules in various environments. These techniques simulate the movement of atoms and molecules over time, providing a detailed picture of molecular flexibility, solvent interactions, and the formation of larger assemblies.

For a molecule with multiple rotatable bonds like 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid, MD simulations can predict its preferred conformations in solution. Such simulations are crucial for understanding how the molecule might fold and interact with biological targets or other molecules. For instance, MD simulations have been effectively used to study the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides, which share a similar aromatic core. These studies reveal how intermolecular hydrogen bonding patterns dictate the formation of stable dimers and larger supramolecular polymers. Similarly, MD simulations could elucidate how this compound molecules interact with each other and with solvent molecules, predicting their aggregation behavior and solubility.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure and predicting the reactivity of molecules. DFT provides a balance between accuracy and computational cost, making it a popular method for studying medium to large-sized organic molecules.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can be used to predict a molecule's chemical reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. For related compounds like 2-amino-3,5-diiodobenzoic acid, DFT calculations have been used to determine geometrical parameters, energies, and HOMO-LUMO gaps. These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich and electron-deficient regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. Such an analysis for this compound would identify the reactive sites, such as the electron-rich carboxylic acid oxygens and the electron-deficient regions around the amide protons.

Table 1: Representative Quantum Chemical Descriptors Calculated with DFT for an Analogous Amide Data derived from studies on N-(3,5-bis(trifluoromethyl)benzyl)stearamide using the B3LYP/6-311+G(d,p) method.

DescriptorDefinitionCalculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-7.65
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.11
Energy Gap (ΔE) ELUMO - EHOMO5.54
Ionization Potential (IP) -EHOMO7.65
Electron Affinity (EA) -ELUMO2.11
Hardness (η) (IP - EA) / 22.72
Electronegativity (χ) (IP + EA) / 24.88

In Silico Screening and Library Design for Derivatization

In silico (computational) screening allows for the rapid evaluation of large virtual libraries of chemical compounds to identify molecules with desired properties. For this compound, this approach can be used to design and screen derivatives for specific applications. By modifying the core structure—for example, by substituting the benzoic acid ring or altering the linker chains—a virtual library can be created.

These derivatives can then be computationally screened for properties such as binding affinity to a specific protein target (molecular docking) or for desirable physicochemical properties (e.g., solubility, membrane permeability). This process significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources. For instance, molecular docking studies on derivatives of para-aminobenzoic acid have been used to predict their binding energies and interaction modes with enzyme active sites, identifying promising candidates for therapeutic applications. A similar approach could be applied to a library of derivatives of this compound to explore their potential in various fields.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods can accurately predict various spectroscopic properties from first principles (i.e., based on fundamental physical constants and the molecular structure). This is particularly useful for confirming the identity of a synthesized compound and interpreting experimental spectra.

DFT calculations are widely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. Theoretical calculations on molecules like 3-amino-2,5-dichlorobenzoic acid have shown excellent agreement with experimental FTIR spectra after applying appropriate scaling factors. Such calculations not only predict the peak positions but also help in the accurate assignment of vibrational modes to specific functional groups and bond movements within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra can be predicted, providing a comprehensive theoretical characterization that complements experimental data for this compound.

Computational Analysis of Supramolecular Interactions

The structure and function of many chemical and biological systems are governed by non-covalent supramolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Computational analysis is essential for quantifying the strength and nature of these interactions.

For this compound, the presence of multiple carboxylic acid and amide groups makes it highly capable of forming extensive hydrogen bond networks. Computational studies on cocrystals of other benzoic acid derivatives have used energy framework analysis to establish the energetic contributions of different supramolecular motifs, correlating them with the thermal stability of the crystals. Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique used to identify and characterize non-covalent bonds in molecular clusters, as demonstrated in studies of aminobenzoic acid-water clusters. Applying these methods to this compound could predict how it forms dimers, oligomers, or co-crystals and quantify the stability of these assemblies.

Mechanistic Insights from Computational Reaction Studies

Computational chemistry can provide detailed, step-by-step insights into chemical reaction mechanisms that are often difficult to probe experimentally. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed.

For reactions involving this compound, such as its synthesis or subsequent derivatization, computational studies could elucidate the most favorable reaction pathways. For example, in studies of related compounds, proposed reaction mechanisms for rearrangements and cyclizations have been investigated. While experimental evidence suggests a plausible pathway, computational modeling can confirm its energetic feasibility by locating transition states and calculating activation barriers. This approach can explain unexpected product formations and guide the optimization of reaction conditions to improve yields and selectivity.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and design of novel compounds like 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid. These computational tools can dramatically accelerate the traditionally slow and resource-intensive process of identifying molecules with desired properties.

Furthermore, generative AI models are emerging as a powerful tool for de novo drug design and materials discovery. By learning the underlying principles of chemical structures and their functions, these models can propose entirely new molecules with optimized properties. For instance, an AI could be tasked with designing derivatives of this compound that exhibit enhanced biocompatibility for drug delivery applications or specific electronic properties for use in organic electronics.

The synergy between AI and automated synthesis is another exciting frontier. AI algorithms can devise synthetic routes to complex molecules, which can then be executed by robotic platforms. This automated workflow has the potential to create large libraries of compounds for high-throughput screening, further accelerating the pace of discovery.

Advanced Manufacturing Techniques for Complex Architectures

The synthesis of complex molecular architectures based on scaffolds like this compound is being transformed by advanced manufacturing techniques. These methods offer unprecedented control over reaction conditions, leading to higher yields, improved purity, and the ability to create intricate molecular structures that were previously inaccessible.

Flow chemistry, in particular, stands out as a transformative technology. acs.orgnih.gov By conducting reactions in a continuous stream rather than in a traditional batch reactor, flow chemistry provides precise control over parameters such as temperature, pressure, and reaction time. amf.ch This level of control is crucial for managing the complex multi-step syntheses that may be required to elaborate the structure of this compound into functional polymers or supramolecular assemblies. The enhanced safety and scalability of flow chemistry also make it an attractive option for the industrial production of novel materials. elveflow.com

The table below illustrates a hypothetical comparison of traditional batch synthesis with advanced manufacturing techniques for the production of a derivative of this compound.

FeatureTraditional Batch SynthesisFlow ChemistryAutomated Synthesis Platform
Reaction Control LimitedHighHigh
Scalability ChallengingStraightforwardHigh Throughput
Safety Potential for hazardsEnhancedHigh
Reproducibility VariableHighVery High
Speed SlowFastVery Fast

Exploration of Novel Stimuli-Responsive Materials

The unique chemical structure of this compound, with its multiple hydrogen bond donors and acceptors, makes it an excellent candidate for the development of novel stimuli-responsive materials. These "smart" materials can change their properties in response to external triggers such as pH, temperature, or light.

The carboxylic acid groups in the molecule are pH-sensitive, meaning that their protonation state will change with the acidity of the surrounding environment. This property can be harnessed to create pH-responsive hydrogels for targeted drug delivery. For example, a hydrogel based on a polymer of this compound could be designed to be stable at the neutral pH of the bloodstream but to swell and release its drug payload in the acidic microenvironment of a tumor.

Furthermore, the amide linkages provide sites for strong intermolecular hydrogen bonding, which can be disrupted by changes in temperature. This could be exploited to create thermosensitive polymers that undergo a phase transition at a specific temperature, making them useful for applications such as injectable drug delivery systems that are liquid at room temperature but form a gel at body temperature.

The aromatic core of the molecule also opens up possibilities for creating photo-responsive materials. By incorporating photoswitchable moieties into the structure, it may be possible to create materials that change their shape or properties in response to light, with potential applications in areas such as soft robotics and optical data storage.

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Bio-Engineering

The future development of materials based on this compound will be driven by cross-disciplinary research that bridges the gap between chemistry, materials science, and bio-engineering. The versatile nature of this compound makes it a valuable platform for addressing challenges in all three fields.

In the realm of bio-engineering , derivatives of this compound could be used to create biocompatible scaffolds for tissue engineering. mdpi.com The ability to tune the mechanical properties and surface chemistry of these materials by modifying the core structure could allow for the creation of scaffolds that mimic the natural extracellular matrix, promoting cell growth and tissue regeneration. Benzoic acid derivatives have already shown promise in the development of drug delivery systems for treating neurodegenerative diseases. nih.gov

From a materials science perspective, the self-assembly properties of this compound and its derivatives could be exploited to create highly ordered nanostructures with unique optical or electronic properties. mdpi.com These materials could find applications in organic electronics, such as in the development of new types of sensors or solar cells. The potential for creating functional aromatic polyamides also presents opportunities for developing high-performance materials with exceptional thermal and mechanical stability. mdpi.com

The foundation of all these applications lies in chemistry . The synthesis of novel derivatives of this compound with tailored functionalities is essential for realizing their potential. Advances in synthetic organic chemistry will be crucial for creating the complex molecular architectures required for these advanced applications.

Development of High-Throughput Screening Methods for Material Properties

To fully explore the potential of this compound and its derivatives, the development of high-throughput screening (HTS) methods for material properties is essential. sigmaaldrich.com HTS allows for the rapid testing of large libraries of compounds, dramatically accelerating the process of identifying materials with desired characteristics. nih.gov

Automated robotic platforms can be used to synthesize and test thousands of different materials in a single day. acs.orgpolymerlibraries.de These platforms can be equipped with a variety of analytical tools to measure properties such as mechanical strength, thermal stability, and optical properties. For example, an automated platform could be used to screen a library of polymers based on this compound to identify the best candidate for a specific application, such as a biodegradable plastic or a high-performance fiber.

The data generated from HTS can be used to train machine learning models to predict the properties of new materials. nist.gov This creates a powerful feedback loop where experimental data is used to improve predictive models, which in turn guide the design of new experiments. This data-driven approach to materials discovery has the potential to revolutionize the way we develop new materials, making the process faster, more efficient, and more cost-effective. rsc.org

The table below outlines some of the key technologies and their applications in the high-throughput screening of materials based on this compound.

TechnologyApplication
Automated Synthesis Rapidly create libraries of derivative compounds. chemspeed.com
Robotic Plating Prepare samples for high-throughput analysis.
Automated Microscopy Analyze the morphology and structure of materials.
Spectroscopy (UV-Vis, IR) Characterize the optical and chemical properties.
Machine Learning Predict material properties and guide experimental design.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid?

A practical approach involves bromination and azidonation of 3,5-dimethylbenzoic acid followed by reduction, as demonstrated in analogous syntheses of benzoic acid derivatives. This method prioritizes cost-effectiveness and scalability, with post-treatment simplicity being a key advantage. Characterization via IR, ¹H NMR, and elemental analysis ensures structural fidelity .

Q. Which analytical techniques are optimal for structural elucidation of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving complex molecular geometries, especially for carboxyl-rich derivatives. Pair this with spectroscopic methods: IR for functional group identification (e.g., carboxylic acid and amide stretches) and ¹H/¹³C NMR for positional isomerism analysis. Mass spectrometry confirms molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction conditions to improve yield during synthesis?

Key parameters include:

  • Temperature control during bromination to avoid over-halogenation.
  • Catalyst selection for azide reduction (e.g., Pd/C under H₂).
  • Solvent polarity adjustments to enhance intermediate solubility. Systematic DOE (Design of Experiments) protocols are recommended to balance competing factors like steric hindrance and electronic effects .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

High carboxyl group density increases hydrogen bonding, leading to disordered crystal lattices. Strategies include:

  • Co-crystallization with small-molecule co-formers (e.g., urea derivatives).
  • Solvent vapor diffusion with polar aprotic solvents (e.g., DMF/EtOH mixtures). SHELXD or SHELXE pipelines enable robust phase determination even for twinned or low-resolution datasets .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

Structural analogs like M2 (3,5-bis(2-cyanopropan-2-yl)benzoic acid) undergo hydroxylation and glucuronidation, as identified via LC-MS/MS metabolite profiling. For this compound, in vitro assays using hepatic microsomes (human/rat) are advised to map phase I/II metabolism. Isotopic labeling (e.g., ¹⁴C at the benzoic acid core) aids in tracking metabolite stability .

Q. How do trifluoromethyl substituents influence the physicochemical properties of benzoic acid derivatives?

Comparative studies of 3,5-bis(trifluoromethyl)benzoic acid reveal that CF₃ groups enhance lipophilicity (logP ↑ 1.5–2.0 units) and metabolic resistance due to strong C-F bonds. For this compound, trifluoromethylation at specific positions could modulate bioavailability and target binding, though steric effects may reduce solubility .

Q. What synergies are observed when combining this compound with kinase inhibitors in antitumor studies?

Preclinical models demonstrate enhanced efficacy when pairing benzoic acid derivatives (e.g., 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid) with sorafenib. Mechanistically, the compound may inhibit compensatory pathways (e.g., mTOR) while sorafenib targets RAF kinases. Dual-action assays (e.g., apoptosis/cell cycle flow cytometry) are critical for validating synergy .

Methodological Considerations

  • Crystallographic Refinement : Use SHELXL with TWIN/BASF commands for twinned data. Anisotropic displacement parameters improve accuracy for heavy atoms .
  • Metabolite Profiling : Employ high-resolution orbitrap MS coupled with HILIC chromatography to resolve polar metabolites .
  • Synthetic Scale-Up : Pilot continuous-flow reactors to manage exothermic steps (e.g., bromination) and reduce batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.